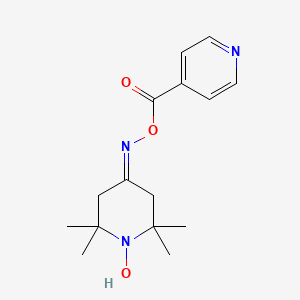

Pyridine-4-carboxylic acid, 2,2,6,6-tetramethyl-1-hydroxy-4-piperidinylidenamino ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide pyridine-4-carboxylique, ester 2,2,6,6-tétraméthyl-1-hydroxy-4-pipéridinylidénamino: est un composé organique complexe qui a suscité un intérêt considérable dans divers domaines scientifiques. Ce composé est connu pour sa structure unique, qui combine un cycle pyridine avec une portion pipéridine, ce qui en fait une molécule polyvalente en synthèse organique et en applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'acide pyridine-4-carboxylique, ester 2,2,6,6-tétraméthyl-1-hydroxy-4-pipéridinylidénamino implique généralement plusieurs étapes. Une méthode courante commence par l'addition conjuguée d'ammoniac à la phorone, suivie d'une réduction de Wolff-Kishner pour obtenir l'amine triacétonique intermédiaire. Cet intermédiaire est ensuite réagi davantage pour former le composé souhaité .

Méthodes de production industrielle: La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les réactions et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le composé peut subir des réactions d'oxydation, souvent facilitées par des réactifs tels que l'hypochlorite de sodium (NaClO) et le bromure de sodium (NaBr).

Réduction: Des réactions de réduction peuvent être effectuées en utilisant des donneurs d'hydrure, convertissant les groupes carbonyle en alcools.

Substitution: Le composé peut participer à des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.

Réactifs et conditions courants:

Réduction: Des donneurs d'hydrure tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont des réactifs typiques.

Substitution: Des nucléophiles comme les halogénures, les amines ou les thiols sont utilisés dans diverses conditions.

Principaux produits formés:

Oxydation: Aldéhydes et cétones.

Réduction: Alcools.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chimie: Le composé est largement utilisé comme catalyseur en synthèse organique, en particulier dans les réactions d'oxydation. Il aide à l'oxydation sélective des alcools primaires en aldéhydes sans oxydation supplémentaire en acides carboxyliques .

Biologie: En recherche biologique, le composé est utilisé comme une étiquette de spin pour étudier les structures et les dynamiques moléculaires. Ses propriétés paramagnétiques le rendent utile en spectroscopie de résonance paramagnétique électronique (RPE) .

Médecine: Sa structure unique permet la conception de molécules à haute spécificité et efficacité .

Industrie: Dans le secteur industriel, le composé est utilisé comme stabilisateur dans les polymères et comme antioxydant dans diverses formulations. Sa capacité à piéger les radicaux libres le rend précieux pour prolonger la durée de conservation des produits .

Mécanisme d'action

Le composé exerce ses effets principalement par sa capacité à subir des réactions redox. Il peut catalyser la disproportionation du superoxyde, faciliter le métabolisme du peroxyde d'hydrogène et inhiber la chimie de Fenton . Ces propriétés le rendent efficace dans divers processus oxydatifs et comme agent protecteur contre le stress oxydatif.

Cibles moléculaires et voies:

Voie de la superoxyde dismutase (SOD): Le composé mime l'activité de la SOD, convertissant les radicaux superoxydes en peroxyde d'hydrogène et en oxygène.

Inhibition de la réaction de Fenton: En inhibant la réaction de Fenton, le composé empêche la formation de radicaux hydroxyles très réactifs.

Mécanisme D'action

The compound exerts its effects primarily through its ability to undergo redox reactions. It can catalyze the disproportionation of superoxide, facilitate hydrogen peroxide metabolism, and inhibit Fenton chemistry . These properties make it effective in various oxidative processes and as a protective agent against oxidative stress.

Molecular Targets and Pathways:

Superoxide Dismutase (SOD) Pathway: The compound mimics the activity of SOD, converting superoxide radicals to hydrogen peroxide and oxygen.

Fenton Reaction Inhibition: By inhibiting the Fenton reaction, the compound prevents the formation of highly reactive hydroxyl radicals.

Comparaison Avec Des Composés Similaires

Composés similaires:

2,2,6,6-Tétraméthylpipéridine-1-oxyl (TEMPO): Un composé étroitement lié utilisé dans des réactions d'oxydation similaires.

4-Hydroxy-2,2,6,6-tétraméthylpipéridine-1-oxyl (TEMPOL): Un autre composé apparenté avec des applications en biologie redox et comme étiquette de spin.

4-Acétamido-2,2,6,6-tétraméthylpipéridine-1-oxyl: Utilisé dans les réactions d'oxydation et comme stabilisateur.

Unicité: L'acide pyridine-4-carboxylique, ester 2,2,6,6-tétraméthyl-1-hydroxy-4-pipéridinylidénamino se distingue par sa structure combinée pyridine et pipéridine, qui confère une réactivité et une stabilité uniques. Cela le rend plus polyvalent par rapport à ses analogues, permettant une plus large gamme d'applications dans divers domaines.

Propriétés

Formule moléculaire |

C15H21N3O3 |

|---|---|

Poids moléculaire |

291.35 g/mol |

Nom IUPAC |

[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] pyridine-4-carboxylate |

InChI |

InChI=1S/C15H21N3O3/c1-14(2)9-12(10-15(3,4)18(14)20)17-21-13(19)11-5-7-16-8-6-11/h5-8,20H,9-10H2,1-4H3 |

Clé InChI |

VWUJVCQBFXREPZ-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(=NOC(=O)C2=CC=NC=C2)CC(N1O)(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Indeno[1,2-b]quinoxalin-11-ylidenehydrazine](/img/structure/B11097715.png)

![(2E)-6,8-dimethyl-2-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11097731.png)

![2-Phenylmethanesulfonyl-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-3-ylamine](/img/structure/B11097738.png)

![ethyl 5-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11097739.png)

![N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11097743.png)

![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11097752.png)

![N-{3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11097756.png)

![N-[4-(methoxymethyl)-6-methyl-2-(5-nitrofuran-2-yl)thieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11097779.png)

![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11097785.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[2-(hexyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11097801.png)